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Compound of Interest

Compound Name: 6-Methoxy-5-nitro-1H-indazole

cat. No.: B121919

An In-depth Technical Guide on the Biological Activity of Nitro-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous compounds with a wide array of pharmacological activities.[1] The introduction of a
nitro group (—-NO2) to the indazole ring system significantly modulates the molecule's electronic
properties, often enhancing its biological efficacy and conferring new activities. Nitroindazoles
have emerged as a promising class of compounds in drug discovery, demonstrating significant
potential in therapeutic areas such as oncology, infectious diseases, and inflammatory
conditions.[2]

The position of the nitro group on the indazole ring is a critical determinant of biological activity.
[2] For instance, 5-nitro and 6-nitro indazole derivatives have shown potent anticancer and
antimicrobial effects, while 7-nitroindazole is a well-known selective inhibitor of neuronal nitric
oxide synthase (NNOS).[2][3][4] This guide provides a comprehensive overview of the diverse
biological activities of nitro-substituted indazoles, presenting key quantitative data,
experimental methodologies, and mechanistic insights to aid researchers in the field of drug
development.

Anticancer Activity

Nitro-substituted indazoles have demonstrated significant antiproliferative effects against a
variety of cancer cell lines. The 6-nitro substitution, in particular, has been identified as a key
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contributor to the cytotoxic effects of these compounds.[2]

Quantitative Data: Antiproliferative Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory
concentration (ICso), with lower values indicating higher potency.
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Compound
. Cancer Cell Reference o
Class/Deriv . ICs0 (M) ICs0 (M) Citation
. Line Compound
ative
6-Nitro-
3,3a,4,5-
tetrahydro-
2H- NCI-H460
_ 5-15 - - [2][5]16]
benzol[glinda (Lung)
zoles (11a,
11b, 12a,
12b)
Indazole-
MCF-7
pyrimidine 1.629 Doxorubicin 8.029 [7]
) (Breast)
hybrid (4f)
Indazole-
- MCF-7 .
pyrimidine 1.841 Doxorubicin 8.029 [7]
o (Breast)
hybrid (4i)
Indazole-
pyrimidine A549 (Lung) 3.304 Doxorubicin 7.35 [7]
hybrid (4a)
Indazole-
pyrimidine A549 (Lung) 2.305 Doxorubicin 7.35 [7]
hybrid (4i)
Indazole-
o Caco2 o
pyrimidine 4.990 Doxorubicin 11.29 [7]
o (Colon)
hybrid (4i)
C5-
substituted
_ Aurora A
sulfonamide ) 0.026 - - [8]
o Kinase
derivative
(53d)
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Antimicrobial and Antiparasitic Activity

Nitro-heterocyclic compounds are a cornerstone in treating infectious diseases.[2] The
mechanism of action often involves the reduction of the nitro group within the pathogen,
leading to the formation of cytotoxic radicals.[9][10][11]

Antiparasitic Activity

Nitroindazoles have shown potent activity against a range of parasites, including Leishmania,
Trypanosoma, and Trichomonas.[2][12] Derivatives of 3-chloro-6-nitro-1H-indazole and 5-
nitroindazoles have been particularly noted for their antileishmanial and trypanocidal effects.[1]
[2][13]

Compound . . o o
L Parasite Species Activity / ICso (M) Citation

Class/Derivative

3-chloro-6-nitro-1H- ] o Moderate to strong

) o Leishmania infantum o [1]

indazole derivatives inhibition

5-nitro-2-picolyl- Trypanosoma cruzi

_ _ pieowy y'_o _ 1.1+0.3 [13]

indazolin-3-one (5a) (epimastigotes)

5-nitro-2-picolyl- Trypanosoma cruzi

, _ pieowy P _ 54+1.0 [13]

indazolin-3-one (5a) (trypomastigotes)

Antibacterial and Antifungal Activity

Certain nitroindazole derivatives have been evaluated for their effects against pathogenic
bacteria and fungi.
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Compound ] o
L. Organism MIC (pg/mL) Citation
Class/Derivative
6-Nitro- . )
_ Neisseria
benzol[glindazole 62.5 [5116][14]
gonorrhoeae
(13b)
6-Nitro- . )
_ Neisseria
benzol[glindazole 250 [5116][14]
gonorrhoeae
(12a)

5-Nitro indazole )
] ) Mycobacterium
acetamides (with ] 1.6 [3]
) ] tuberculosis H37Rv
fluorine/morpholine)

5-Nitro indazole ) )
i ) Aspergillus niger,
acetamides (with ] ] 50 [3]
Candida albicans
ethyl/methoxy)

Anti-inflammatory Activity

Indazole derivatives, including 6-nitroindazole, have demonstrated significant anti-inflammatory
properties.[15] Their mechanism is believed to involve the inhibition of key inflammatory
mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor
Necrosis Factor-alpha (TNF-a) and Interleukin-1 beta (IL-1(3).[15][16]

: o . Antiinfl .

Compound Assay ICs0 (M) Citation
Indazole TNF-a Inhibition 220.11 [15]
5-Aminoindazole TNF-a Inhibition 230.19 [15]
6-Nitroindazole TNF-a Inhibition > 250 (29% Inhibition [15]
at 250 uM)
Indazole COX-2 Inhibition 23.42 [15]
5-Aminoindazole COX-2 Inhibition 12.32 [15]
6-Nitroindazole COX-2 Inhibition 15.67 [15]
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Neuroprotective and Cardiovascular Effects

7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) over
other NOS isoforms.[4][17][18] This selectivity makes it a valuable tool for studying the role of
nitric oxide (NO) in the central nervous system and cardiovascular system.

e Neuroprotection: By inhibiting nNOS, 7-nitroindazole can prevent the formation of
peroxynitrite, a toxic species formed from the reaction of NO with superoxide radicals, which
contributes to neuronal damage in ischemic events and neurodegenerative diseases.[17][19]
Studies have shown that 7-nitroindazole provides significant neuroprotection against
neuronal death in models of global cerebral ischemia and MPTP-induced neurotoxicity.[17]
[19]

o Cardiovascular Effects: Long-term administration of 7-nitroindazole has been shown to have
an anti-hypertrophic effect on the heart and reduce the wall thickness of major arteries.[18]
[20] However, it can also cause pressure-independent cardiac and arterial wall hypotrophy,
indicating complex effects on the cardiovascular system.[18]

Mechanisms of Action

The diverse biological activities of nitroindazoles stem from several distinct mechanisms of
action, which are often dependent on the specific isomer and substitution pattern.

Anticancer: Kinase Inhibition

Many indazole derivatives function as potent inhibitors of protein kinases, which are critical
regulators of cell signaling pathways that are often dysregulated in cancer.[21] By blocking the
activity of kinases like VEGFR or Aurora kinases, these compounds can halt tumor

angiogenesis and cell proliferation.[21][22]
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Caption: Nitro-indazoles inhibit kinase signaling pathways in cancer cells.

Antiparasitic: Reductive Activation and Oxidative Stress

The efficacy of nitro-aromatic compounds against anaerobic parasites is dependent on the
reductive activation of the nitro group by parasite-specific enzymes like nitroreductases.[10][13]
This process generates highly reactive nitro-anion radicals that can induce severe oxidative
stress, damaging essential macromolecules and leading to parasite death.[10]
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Nitro-Indazole Enters Cell > Nitroreductase Reduces Nitro-Anion Generates Reactive Oxygen Causes Damage to DNA, Leads to Parasite Death
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Caption: Antiparasitic mechanism via reductive activation of nitro-indazoles.

Neuroprotection: Selective nNOS Inhibition

In neurological contexts, excitotoxicity can lead to an overproduction of nitric oxide (NO) by
neuronal nitric oxide synthase (NNOS). This excess NO reacts with superoxide to form the
highly damaging peroxynitrite anion (ONOO~™). 7-Nitroindazole selectively inhibits nNOS,
breaking this toxic cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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